Increased Lipophilicity and Reduced Topological Polar Surface Area Versus the Non-Methylated Analog
1-(1-Methyl-1H-indazol-3-yl)ethanone exhibits a computed XLogP3-AA of 1.6, compared with a predicted ACD/LogP of 1.07 for the non-methylated analog 1-(1H-indazol-3-yl)ethanone (CAS 4498-72-0) [1]. Simultaneously, N-methylation reduces TPSA from 46 Ų to 34.9 Ų [1]. The combination of higher logP and lower TPSA is associated with improved passive membrane permeability, a critical parameter for cell-based assays and in vivo probe development.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / ACD LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6; TPSA = 34.9 Ų |
| Comparator Or Baseline | 1-(1H-indazol-3-yl)ethanone: ACD/LogP = 1.07; TPSA = 46 Ų |
| Quantified Difference | ΔlogP ≈ +0.53; ΔTPSA = −11.1 Ų (24% reduction) |
| Conditions | Computed properties: PubChem XLogP3-AA (target) vs. ACD/Labs Percepta predicted LogP (comparator); TPSA from Cactvs (target) vs. ChemSpider (comparator) |
Why This Matters
The 24% reduction in TPSA and ~0.5 log-unit increase in lipophilicity predict superior passive membrane diffusion, making the target compound a more suitable scaffold for cell-permeable probe and degrader design compared to the non-methylated analog.
- [1] PubChem Compound Summary CID 12455284: 1-(1-Methyl-1H-indazol-3-yl)ethan-1-one. Computed XLogP3-AA = 1.6, TPSA = 34.9 Ų. View Source
